![molecular formula C18H19FN4O B2369092 N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide CAS No. 2411252-54-3](/img/structure/B2369092.png)
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the regulation of immune function and inflammation. JNJ-1661010 has shown promise in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
Mechanism of Action
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide targets the protein tyrosine kinase 2 (TYK2), which is involved in the signaling pathways that regulate immune function and inflammation. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation in animal models of autoimmune diseases such as psoriasis and inflammatory bowel disease. In addition, the compound has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. The compound has shown promising results in animal models of autoimmune diseases, but further studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several potential future directions for the development of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide as a therapeutic agent. One direction is to investigate its efficacy in clinical trials for autoimmune diseases such as psoriasis and inflammatory bowel disease. Another direction is to explore its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound.
Synthesis Methods
The synthesis of N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide involves a series of chemical reactions starting with the precursor 4-fluoroaniline. The precursor is first reacted with 2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde to form an intermediate, which is then reacted with propargyl bromide to form the final product, this compound. The synthesis has been described in detail in a patent application filed by Janssen Pharmaceutica.
Scientific Research Applications
N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide has been the subject of several scientific studies investigating its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests that the compound may be effective in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-2-17(24)23(16-7-5-15(19)6-8-16)13-14-11-20-18(21-12-14)22-9-3-4-10-22/h2,5-8,11-12H,1,3-4,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVQKKWRZMSPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CN=C(N=C1)N2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



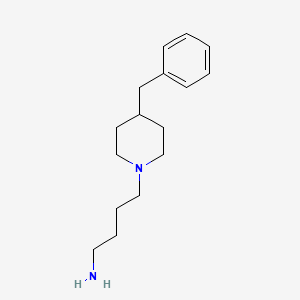
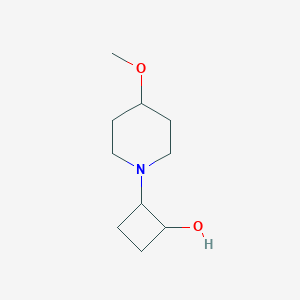
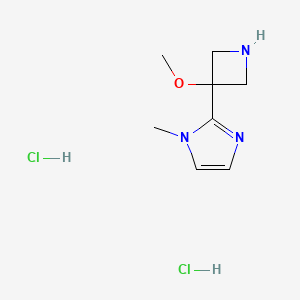




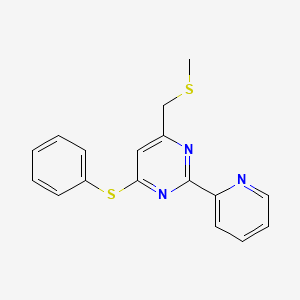
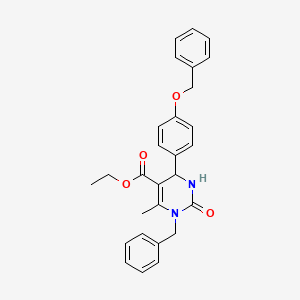

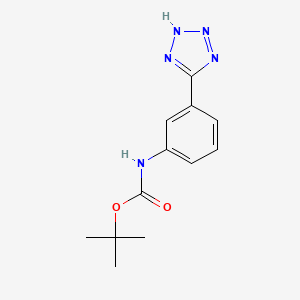
![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)